4-Toluidine-d7 (Major)
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Overview
Description
4-Toluidine-d7 (Major) is a deuterated form of 4-toluidine, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope in various scientific research applications, particularly in the field of proteomics. The molecular formula of 4-Toluidine-d7 (Major) is C7H2D7N, and it has a molecular weight of 114.20 .
Mechanism of Action
Target of Action
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . The primary targets of this compound are proteins, as it is used to track the transformation and reaction processes of organic compounds .
Mode of Action
It can be incorporated into proteins or other organic compounds, allowing researchers to track the transformation and reaction processes of these compounds .
Biochemical Pathways
As a stable isotope used in proteomics research, it can be involved in a variety of biochemical pathways depending on the proteins or organic compounds it is incorporated into .
Pharmacokinetics
The lipophilicity of a compound, measured by the logd74 value, significantly affects various aspects of drug behavior, including solubility, permeability, metabolism, distribution, protein binding, and toxicity . Therefore, the lipophilicity of 4-Toluidine-d7 (Major) could potentially influence its ADME properties and bioavailability.
Result of Action
As a stable isotope used in proteomics research, it allows researchers to track the transformation and reaction processes of proteins or other organic compounds, providing valuable insights into their function and interaction with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Toluidine-d7 (Major) typically involves the deuteration of 4-toluidine. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration of the hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of 4-Toluidine-d7 (Major) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Toluidine-d7 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of 4-Toluidine-d7 (Major) to 4-nitrotoluene-d7 using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The reduction of 4-Toluidine-d7 (Major) can lead to the formation of 4-methylcyclohexylamine-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur, where the amino group of 4-Toluidine-d7 (Major) is replaced by other functional groups using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Nitrotoluene-d7
Reduction: 4-Methylcyclohexylamine-d7
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Toluidine-d7 (Major) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylaniline-d7
- 4-Aminotoluene-d7
- 4-Methylbenzenamine-d7
Uniqueness
4-Toluidine-d7 (Major) is unique due to its high degree of deuteration, which provides enhanced stability and sensitivity in analytical applications. Compared to its non-deuterated counterparts, 4-Toluidine-d7 (Major) offers improved performance in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-AAYPNNLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858491 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68693-08-3 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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